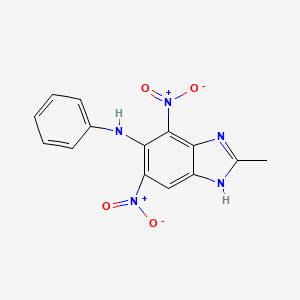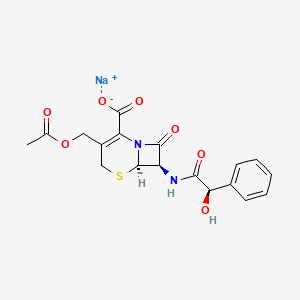![molecular formula C14H12ClN5O3S B12727595 [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea CAS No. 195370-47-9](/img/structure/B12727595.png)
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a thiourea group, a nitrobenzoyl group, and a chloroanilino group
Preparation Methods
The synthesis of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts
Scientific Research Applications
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase (MK-2), by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells .
Comparison with Similar Compounds
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea can be compared with other thiourea derivatives, such as:
[2-(2-chloroanilino)-4-nitrobenzoyl]amino]thiourea: Similar in structure but with a different position of the chlorine atom, which can affect its reactivity and biological activity.
[2-(4-fluoroanilino)-4-nitrobenzoyl]amino]thiourea: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
[2-(4-methoxyanilino)-4-nitrobenzoyl]amino]thiourea: The methoxy group can increase the compound’s solubility and modify its pharmacokinetic properties .
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Properties
CAS No. |
195370-47-9 |
|---|---|
Molecular Formula |
C14H12ClN5O3S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12ClN5O3S/c15-8-1-3-9(4-2-8)17-12-7-10(20(22)23)5-6-11(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
InChI Key |
UMBMOBMUZACHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)











